molecular formula C12H14INO4S B14344891 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one CAS No. 94953-04-5

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one

Katalognummer: B14344891
CAS-Nummer: 94953-04-5
Molekulargewicht: 395.22 g/mol
InChI-Schlüssel: FELFMFNKYDESDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a complex organic compound that features an oxazolidinone ring substituted with an iodomethyl group, a methyl group, and a 4-methylbenzene-1-sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the reaction of 4-methylbenzene-1-sulfonyl chloride with an appropriate oxazolidinone precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methylbenzylsulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-Methylbenzenemethanesulfonyl chloride

Uniqueness

Compared to similar compounds, 4-(Iodomethyl)-4-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

94953-04-5

Molekularformel

C12H14INO4S

Molekulargewicht

395.22 g/mol

IUPAC-Name

4-(iodomethyl)-4-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H14INO4S/c1-9-3-5-10(6-4-9)19(16,17)14-11(15)18-8-12(14,2)7-13/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

FELFMFNKYDESDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)OCC2(C)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.